N-(5-碘-2-氧代-1,2-二氢嘧啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of similar compounds. Benzamide derivatives are of significant interest due to their potential biological applications and their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials such as antipyrine , isatin , and benzoyl isothiocyanate . These starting materials undergo various chemical reactions, including cyclocondensation , alkylation , and amidation , to form the desired benzamide compounds. The synthesis process can yield good to high yields and is characterized by techniques such as NMR, IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These analyses reveal the presence of hydrogen bonding interactions, which are energetically relevant and contribute to the stability of the molecular structure . Additionally, π-interactions such as C–H⋯π and π⋯π contacts are observed, which can cooperatively stabilize the assemblies .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with nucleophiles and electrophiles, which can lead to the formation of new compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring and the nature of the heterocyclic moiety attached to it .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in some derivatives, can affect the compound's crystallization and intermolecular interactions . The biological properties, such as anti-inflammatory, antiviral, and antifungal activities, are also significant aspects of these compounds . These activities are evaluated through various in vitro assays, and the results can guide the development of new therapeutic agents.

科学研究应用

DNA相互作用和细胞染色

类似于N-(5-碘-2-氧代-1,2-二氢嘧啶-4-基)苯甲酰胺的化合物,特别是那些带有苯并咪唑基团的化合物,已知能够与双链B-DNA的小沟结合,并具有特异性地结合富含AT的序列。这些化合物被用于荧光DNA染色,有助于植物和动物细胞生物学中的细胞和染色体分析。这表明在基因组学和分子诊断方面有潜在应用(Issar & Kakkar, 2013)。

超分子化学

N-(5-碘-2-氧代-1,2-二氢嘧啶-4-基)苯甲酰胺中发现的结构基元可以在超分子化学中利用,用于开发纳米技术应用。苯-1,3,5-三羧酰胺(BTAs),与其结构相似,能够自组装成纳米级结构,突显了它们在材料科学和生物医学工程中的实用性(Cantekin, de Greef, & Palmans, 2012)。

药理学研究

具有苯甲酰胺结构的化合物在药物开发中起着关键作用,特别是作为治疗胃肠动力障碍的促动力剂。它们的机制涉及增强肠道中乙酰胆碱的释放,为设计针对类似途径的药物提供了药理模型(Wiseman & Faulds, 1994)。

治疗靶点和药物设计

N-(5-碘-2-氧代-1,2-二氢嘧啶-4-基)苯甲酰胺类化合物的结构复杂性和多功能性使它们在探索新的治疗靶点方面具有价值。例如,咪唑的衍生物,是许多生物活性化合物的核心结构,展示了从抗癌到抗真菌等广泛的药理活性,突显了在各种疾病状态下进行药物发现和开发的潜力(Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

安全和危害

属性

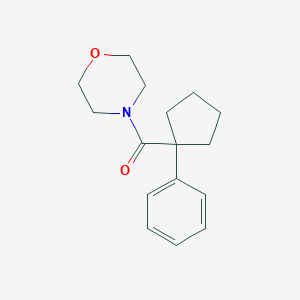

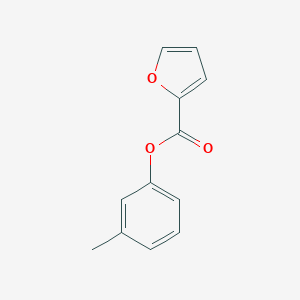

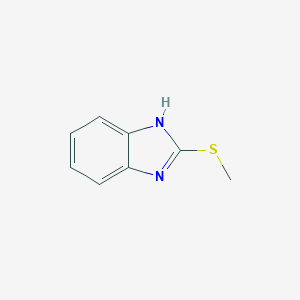

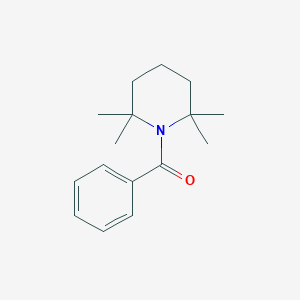

IUPAC Name |

N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWAXPYFIYBBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)